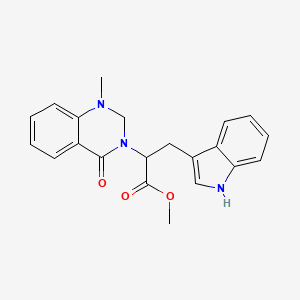
methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate is a complex organic compound that features both indole and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole and quinazolinone intermediates, followed by their coupling through a condensation reaction. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, the compound might be investigated for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, leading to various cellular effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other indole-quinazolinone derivatives, such as:
- 3-(1H-indol-3-yl)-2-(4-oxo-2H-quinazolin-3-yl)propanoic acid
- Methyl 3-(1H-indol-3-yl)-2-(4-oxo-2H-quinazolin-3-yl)propanoate
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate is unique due to the presence of both indole and quinazolinone moieties, which can confer distinct biological and chemical properties. Its specific substitution pattern might also influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
84244-88-2 |
|---|---|
Molekularformel |
C21H21N3O3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate |
InChI |
InChI=1S/C21H21N3O3/c1-23-13-24(20(25)16-8-4-6-10-18(16)23)19(21(26)27-2)11-14-12-22-17-9-5-3-7-15(14)17/h3-10,12,19,22H,11,13H2,1-2H3 |
InChI-Schlüssel |
MLDUMFCJSHTWCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(C(=O)C2=CC=CC=C21)C(CC3=CNC4=CC=CC=C43)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


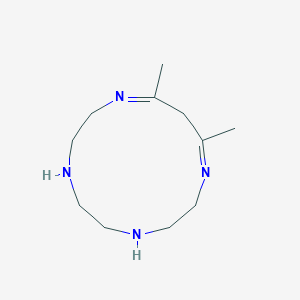
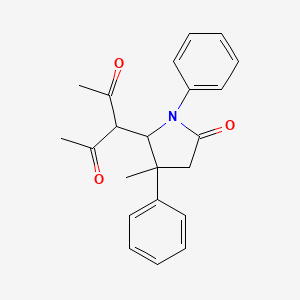
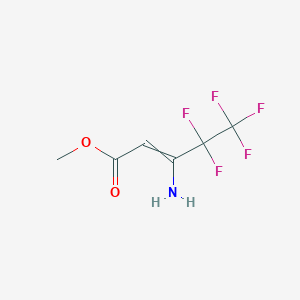
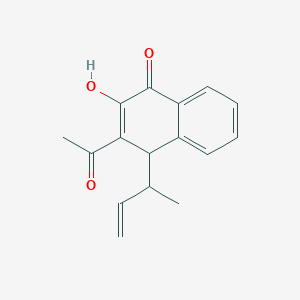
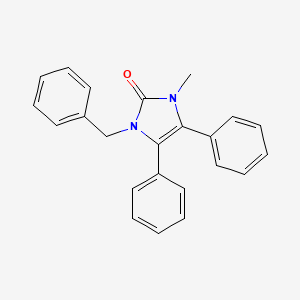





![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
